molecular formula C11H17BrN2S B1488635 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1307775-30-9

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1488635
CAS No.: 1307775-30-9
M. Wt: 289.24 g/mol
InChI Key: YKDMHEORLQFPBH-UHFFFAOYSA-N
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Description

{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine: is a chemical compound that features a bromothiophene moiety attached to a piperidine ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine typically involves multiple steps, starting with the bromination of thiophene to produce 4-bromothiophene. This intermediate is then reacted with piperidine to form the piperidine ring structure

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form an amide or nitro compound.

  • Reduction: : The bromine atom can be reduced to form a hydrogen bromide derivative.

  • Substitution: : The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Amides, nitro compounds.

  • Reduction: : Hydrogen bromide derivatives.

  • Substitution: : Alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for various cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology

In biological research, {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine can be used to study the interaction of brominated compounds with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may be useful in designing drugs that target specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)methyl]piperidin-4-yl}methanamine: : Similar structure but with a phenyl group instead of a thiophene.

  • 1-[(4-Bromothiophen-2-yl)methyl]piperidine: : Similar structure but without the amine group.

  • 1-[(4-Bromothiophen-2-yl)methanol: : Similar structure but with a hydroxyl group instead of an amine.

Uniqueness

The presence of the bromothiophene moiety and the amine group in {1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine makes it unique compared to similar compounds

Properties

IUPAC Name

[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2S/c12-10-5-11(15-8-10)7-14-3-1-9(6-13)2-4-14/h5,8-9H,1-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDMHEORLQFPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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